(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol: is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a corresponding ketone or the amination of an indene derivative. One common method includes the catalytic hydrogenation of 3-amino-1-indanone under mild conditions to yield the desired product. Another approach involves the asymmetric reduction of 3-nitro-1-indanone followed by catalytic hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation products include 3-amino-1-indanone.
- Reduction products include secondary amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is used as a chiral building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying stereoselective processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
(3S)-3-Amino-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-1-indanone: A related compound with a ketone group instead of a hydroxyl group.
2-Amino-1-indanol: A similar compound with the amino group at a different position on the indane ring.
Uniqueness: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific stereochemical interactions.
Properties
CAS No. |
1276516-51-8 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9?/m1/s1 |
InChI Key |
PRVIGUZMXLBANS-VEDVMXKPSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2C1O)N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.